molecular formula C18H25N5O2 B13969165 tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B13969165
M. Wt: 343.4 g/mol
InChI Key: GPXHASKPRPVGQN-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate protecting groups.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through cyclization reactions involving suitable precursors.

    Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can engage in π-π stacking interactions, while the amino and ester groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Uniqueness

tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 2-[[(6-aminoquinoxalin-2-yl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H25N5O2/c1-18(2,3)25-17(24)23-8-4-5-13(23)10-21-16-11-20-15-9-12(19)6-7-14(15)22-16/h6-7,9,11,13H,4-5,8,10,19H2,1-3H3,(H,21,22)

InChI Key

GPXHASKPRPVGQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC2=CN=C3C=C(C=CC3=N2)N

Origin of Product

United States

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